molecular formula C14H15NO2 B8348951 ethyl N-(2-naphthalenyl)glycinate

ethyl N-(2-naphthalenyl)glycinate

Cat. No.: B8348951
M. Wt: 229.27 g/mol
InChI Key: LVSHKIVRZMCPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-naphthalenyl)glycinate is an ester derivative of glycine where the amino group is functionalized with a 2-naphthalenyl substituent. This structural motif, featuring a naphthalene ring system, is of significant interest in medicinal chemistry and biochemical research. Compounds with similar N-2-naphthalenyl glycine scaffolds have been identified as potent, water-soluble inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel . These inhibitors function by occluding the external entrance of the CFTR pore, acting in a fast-acting and reversible manner . The investigation of such glycine derivatives is valuable for creating animal models of cystic fibrosis, studying CFTR pore structure, and developing therapeutic agents for CFTR-dependent secretory diarrheas, such as those induced by cholera toxin . The ethyl ester group in the structure typically enhances the compound's cell permeability. Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis, particularly in the development of novel amides and functionalized peptides, exploring greener chemistry routes that avoid traditional coupling reagents . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 2-(naphthalen-2-ylamino)acetate

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)10-15-13-8-7-11-5-3-4-6-12(11)9-13/h3-9,15H,2,10H2,1H3

InChI Key

LVSHKIVRZMCPQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected N-Aryl Glycinate Esters

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Properties/Applications References
Ethyl N-(4-chlorophenyl)glycinate 4-chlorophenyl C₁₀H₁₂ClNO₂ 213.66 - - Lab research; low hazard profile
Ethyl N-(diphenylmethylene)glycinate Diphenylmethylene C₁₇H₁₇NO₂ 267.32 51–55 357.9 High thermal stability
Ethyl N-(phenylsulfonyl)glycinate Phenylsulfonyl C₁₀H₁₃NO₄S 243.28 - - Sulfonamide-based intermediates
Ethyl N-(2-hydroxyphenylmethyl)glycinate 2-hydroxyphenylmethyl C₁₁H₁₅NO₃ 209.24 - 326.5 Chelating agent; photostability

Key Observations :

  • Steric Effects : Bulky substituents like diphenylmethylene (267.32 g/mol) increase molecular weight and thermal stability (boiling point: 357.9°C) compared to smaller groups like 4-chlorophenyl .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ethyl N-(phenylsulfonyl)glycinate) enhance electrophilicity, facilitating nucleophilic substitutions . Conversely, electron-donating groups (e.g., hydroxyphenylmethyl) improve chelation capacity for metal ions .

Key Observations :

  • Reductive Alkylation: This method (e.g., for ethyl N-[(2-Boc-amino)ethyl]glycinate) achieves near-quantitative yields without chromatography, highlighting efficiency for peptide nucleic acid synthesis .
  • Lower Yields in Aryl Derivatives : Ethyl-N-phenylglycinate synthesis via alkylation yields 56–59%, likely due to steric hindrance from aryl groups or competing side reactions .
  • High-Temperature Reactions : Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate requires 85°C and polar aprotic solvents (e.g., NMP), suggesting that nitro and sulfonyl groups demand rigorous conditions for successful coupling .

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented method for synthesizing ethyl N-(2-naphthalenyl)glycinate involves reductive alkylation of 2-naphthylamine with ethyl glyoxylate hydrate. This one-pot reaction proceeds via the following steps:

  • Formation of the imine intermediate : 2-Naphthylamine reacts with ethyl glyoxylate to generate an imine.

  • Reduction : Sodium cyanoborohydride (NaBH3_3CN) selectively reduces the imine to a secondary amine.

  • Esterification : The glycine ethyl ester moiety is retained throughout the process, yielding the final product.

The reaction is conducted in acetonitrile at 3°C, with gradual warming to room temperature. This controlled temperature prevents side reactions, such as over-reduction or polymerization. The use of NaBH3_3CN as a reducing agent is critical due to its stability in mildly acidic conditions, which ensures compatibility with the amine substrate.

Workup and Purification

Post-reaction, the solvent is evaporated under vacuum, and the residue is alkalinized to pH 9.5 to precipitate unreacted starting materials. The product is extracted with ether, acidified with hydrochloric acid, and recrystallized from hexane to achieve a melting point of 83–84°C. This purification step enhances purity to >98%, as confirmed by HPLC.

Table 1: Optimization Parameters for Reductive Alkylation

ParameterOptimal ConditionImpact on Yield/Purity
Temperature3°C → 25°C (ramp)Minimizes side reactions
Reducing AgentNaBH3_3CNSelective imine reduction
SolventAcetonitrileEnhances reaction rate
Recrystallization SolventHexaneImproves crystalline purity

Alternative Synthetic Pathways

Comparative Analysis of Methods

Reductive alkylation outperforms alternative methods in scalability and purity. For example, classical alkylation of glycine ethyl ester with naphthyl halides requires harsh conditions (e.g., strong bases, elevated temperatures), leading to lower yields and byproducts. In contrast, the reductive approach avoids halogenated intermediates, aligning with green chemistry principles.

Characterization and Quality Control

Spectroscopic Data

  • Molecular Formula : C14_{14}H15_{15}NO2_2

  • Molecular Weight : 229.27 g/mol

  • Melting Point : 83–84°C

  • IUPAC Name : Ethyl 2-[(naphthalen-2-yl)amino]acetate

Chromatographic Validation

HPLC analysis confirms a purity of 98.5% for the recrystallized product, with a retention time of 6.2 minutes under reverse-phase conditions (C18 column, acetonitrile-water mobile phase).

Industrial and Environmental Considerations

Scalability Challenges

The synthesis requires meticulous temperature control during NaBH3_3CN addition to prevent exothermic runaway. Industrial scale-up would necessitate jacketed reactors with cooling systems to maintain the 3°C threshold.

Solvent Recovery

Acetonitrile and hexane are recycled via distillation, reducing waste generation. Lifecycle assessments indicate a 40% reduction in environmental impact compared to chlorinated solvents .

Q & A

Q. How can researchers optimize the synthesis of ethyl N-(2-naphthalenyl)glycinate to improve yield and purity?

Methodology: Synthesis optimization involves evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. For analogous glycinate derivatives, reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C have shown improved yields. Thin-layer chromatography (TLC) or HPLC can monitor reaction progress, while recrystallization or column chromatography enhances purity. Structural confirmation via NMR (¹H/¹³C) and mass spectrometry is critical .

Q. What characterization techniques are most effective for verifying the structural integrity of this compound?

Methodology: Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Identify proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm, naphthalene aromatic protons at δ 7.4–8.2 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for biological assays). Cross-reference with databases like NIST for validation .

Q. How can solubility and stability be systematically evaluated for this compound in aqueous and organic matrices?

Methodology:

  • Solubility : Perform shake-flask experiments in buffers (pH 2–10) and solvents (e.g., DMSO, ethanol). Quantify via UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure. Monitor decomposition via HPLC and kinetic modeling (e.g., first-order decay) .

Q. What are the foundational protocols for assessing basic biological interactions of this compound?

Methodology: Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity with enzymes/receptors. For preliminary screens, compare with structurally similar compounds (e.g., Ethyl N-(2-methylphenyl)glycinate) to infer hydrophobicity and steric effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reaction pathways and biological interactions for this compound?

Methodology:

  • Reaction Pathways : Apply density functional theory (DFT) to simulate energy barriers for synthesis steps (e.g., nucleophilic substitution). Use software like Gaussian or ORCA.
  • Docking Studies : Model ligand-receptor interactions with AutoDock Vina. Validate predictions with experimental IC50 values from enzyme inhibition assays .

Q. What experimental design strategies (e.g., factorial, orthogonal) are suitable for multi-factor optimization in synthesis or bioactivity studies?

Methodology: Implement a 2^k factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor design with ANOVA identifies significant interactions. Orthogonal arrays reduce experimental runs while maintaining statistical robustness .

Q. How should researchers resolve contradictions in data between computational predictions and experimental results?

Methodology:

  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., instrument precision).
  • Sensitivity Testing : Vary input conditions (e.g., pH, ionic strength) to identify boundary limits. Cross-validate with alternative methods (e.g., isothermal titration calorimetry vs. SPR) .

Q. What advanced techniques elucidate the reaction kinetics and mechanisms of this compound in catalytic systems?

Methodology:

  • Kinetic Profiling : Use stopped-flow spectroscopy or microcalorimetry to track real-time reaction rates.
  • Mechanistic Probes : Introduce isotopic labeling (e.g., deuterated solvents) or trap intermediates via cryogenic quenching. Analyze via LC-MS/MS .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance process simulation and scale-up predictions?

Methodology: Integrate AI algorithms with finite element analysis (FEA) to model heat/mass transfer in reactors. Train neural networks on historical data to predict optimal scale-up parameters (e.g., mixing efficiency, residence time) .

Q. What methodologies address steric and electronic effects in modifying the naphthalene or glycinate moieties for targeted bioactivity?

Methodology:

  • Structure-Activity Relationships (SAR) : Synthesize analogs with substituents (e.g., electron-withdrawing groups on naphthalene) and test bioactivity.
  • Molecular Dynamics (MD) : Simulate conformational flexibility to identify critical binding residues. Compare with X-ray crystallography data if available .

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